Cas no 62469-21-0 (2-(aminomethyl)-N-(3,3-diphenylpropyl)cyclopentanamine dihydrochloride)

2-(aminomethyl)-N-(3,3-diphenylpropyl)cyclopentanamine dihydrochloride structure
62469-21-0 structure
Product name:2-(aminomethyl)-N-(3,3-diphenylpropyl)cyclopentanamine dihydrochloride
CAS No:62469-21-0
MF:C21H30Cl2N2
MW:381.382303714752
CID:1637531
PubChem ID:3046623

2-(aminomethyl)-N-(3,3-diphenylpropyl)cyclopentanamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(aminomethyl)-N-(3,3-diphenylpropyl)cyclopentanamine dihydrochloride
    • 2-(aminomethyl)-N-(3,3-diphenylpropyl)cyclopentan-1-amine,dihydrochloride
    • 62469-21-0
    • 2-(Aminomethyl)-N-(3,3-diphenylpropyl)cyclopentan-1-amine--hydrogen chloride (1/2)
    • Benzenepropanamine, N-(2-(aminomethyl)cyclopentyl)-gamma-phenyl-, dihydrochloride
    • Cyclopentanemethylamine, 2-((3,3-diphenylpropyl)amino)-, dihydrochloride
    • 2-((3,3-Diphenylpropyl)amino)cyclopentanemethylamine dihydrochloride
    • DTXSID60978039
    • Inchi: InChI=1S/C21H28N2.2ClH/c22-16-19-12-7-13-21(19)23-15-14-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;;/h1-6,8-11,19-21,23H,7,12-16,22H2;2*1H
    • InChI Key: KZAXSDWHPQRITC-UHFFFAOYSA-N
    • SMILES: C1CC(C(C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)CN.Cl.Cl

Computed Properties

  • Exact Mass: 380.1789
  • Monoisotopic Mass: 380.1786044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 300
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05

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